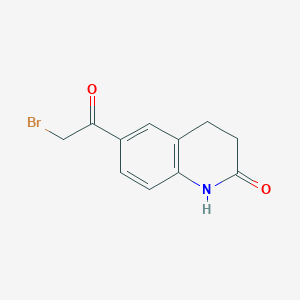

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1,3,5H,2,4,6H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMOBQFBGOEGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373579 | |

| Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70639-82-6 | |

| Record name | 6-(Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70639-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. Due to the limited availability of direct experimental data for this specific molecule, this document also includes information extrapolated from structurally similar compounds to offer a broader understanding of its likely characteristics and potential applications in research and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial for predicting its behavior in biological systems and for designing appropriate experimental protocols. The available data for this compound, both predicted and derived from analogs, are summarized below.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1] | |

| Molecular Weight | 268.11 g/mol | [2] | |

| CAS Number | 70639-82-6 | [3] | |

| Predicted Boiling Point | 469.6 ± 45.0 °C | Predicted | [3] |

| Predicted Density | 1.545 ± 0.06 g/cm³ | Predicted | [3] |

| Predicted logP | 2.3581 | Predicted (for N-methyl analog) | [4] |

| Melting Point | Not available | ||

| Solubility | Not available | ||

| pKa | Not available |

It is important to note that the boiling point and density are predicted values and should be confirmed experimentally. The logP value is for a closely related N-methyl analog and serves as an estimation.

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a Friedel-Crafts acylation of 3,4-dihydro-1H-quinolin-2-one. A plausible synthetic route is outlined below, adapted from procedures for similar transformations.[5][6]

Reaction: Friedel-Crafts Acylation

Materials:

-

3,4-dihydro-1H-quinolin-2-one

-

Bromoacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride in carbon disulfide.

-

Cool the suspension in an ice bath.

-

Add 3,4-dihydro-1H-quinolin-2-one to the cooled suspension and stir.

-

Slowly add bromoacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid to decompose the aluminum complex.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. The following is a proposed method based on protocols for similar quinolinone derivatives.[7][8]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution:

-

A gradient program should be developed to ensure adequate separation of the main compound from any impurities. A typical starting point would be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

Detection:

-

UV detection at a wavelength of 254 nm is a common choice for aromatic compounds.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds.[9]

Anticipated Biological Activities:

-

Anticancer Activity: Quinolone derivatives are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest.[10]

-

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[10]

-

Enzyme Inhibition: Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have been designed as inhibitors for enzymes such as aldose reductase (AKR1B1), which is a target for diabetic complications.[11]

-

Receptor Modulation: The 3,4-dihydro-2(1H)-quinolinone moiety is found in drugs that interact with various receptors, including serotonin and dopamine receptors.[9]

The presence of the reactive bromoacetyl group in this compound suggests that it could act as a covalent inhibitor, forming a permanent bond with its biological target. This is a common strategy in drug design to achieve high potency and prolonged duration of action.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. 6-Bromo-3,4-dihydro-2(1H)-quinolinone, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. 6-(2-BROMO-ACETYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS#: 70639-82-6 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one Derivatives and Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one and its analogs. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to the Quinolin-2-one Scaffold

The quinolin-2-one moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinolin-2-one have been extensively investigated for their potential as anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents.[2][3][4] The introduction of a bromoacetyl group at the 6-position of the 3,4-dihydro-1H-quinoline-2-one core offers a reactive electrophilic site, making these compounds valuable as covalent inhibitors and versatile intermediates for further chemical modifications.

Synthesis of this compound Derivatives

Proposed Synthetic Pathway

A logical synthetic approach involves the initial synthesis of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one, followed by a bromoacetylation reaction.

A reported method for the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone involves a multi-step sequence starting from aniline and 3-chloropropionyl chloride, proceeding through cyclization, nitration, reduction, diazotization, and hydrolysis.

dot

Caption: Synthetic pathway to 6-hydroxy-3,4-dihydro-1H-quinolin-2-one.

The phenolic hydroxyl group of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one can be acylated using bromoacetyl bromide or bromoacetic anhydride in the presence of a suitable base to yield the desired 6-(2-Bromoacetyl) derivative.

dot

Caption: Proposed bromoacetylation of the precursor.

Detailed Experimental Protocols

This protocol is adapted from a reported synthesis of the title compound.

-

Cyclization: Aniline is reacted with 3-chloropropionyl chloride in a suitable solvent to yield 3-chloro-N-phenylpropanamide, which is then cyclized under Friedel-Crafts conditions (e.g., using aluminum chloride) to afford 3,4-dihydro-1H-quinolin-2-one.

-

Nitration: The 3,4-dihydro-1H-quinolin-2-one is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature to yield 6-nitro-3,4-dihydro-1H-quinolin-2-one.

-

Reduction: The nitro group is reduced to an amino group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to give 6-amino-3,4-dihydro-1H-quinolin-2-one.

-

Diazotization and Hydrolysis: The amino derivative is treated with sodium nitrite in an acidic solution at low temperature to form the diazonium salt, which is subsequently hydrolyzed by heating in an aqueous acidic solution to yield 6-hydroxy-3,4-dihydro-1H-quinolin-2-one.

-

To a stirred solution of 6-hydroxy-3,4-dihydro-1H-quinolin-2-one (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as pyridine or triethylamine (1.2 equivalents) at 0 °C.

-

Bromoacetyl bromide (1.1 equivalents) is added dropwise to the reaction mixture, and the solution is stirred at room temperature for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound derivatives are limited, the broader class of quinolinone compounds exhibits significant pharmacological activities, suggesting potential therapeutic applications for this novel scaffold.

Anticancer Activity

Quinoline and quinolinone derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[5] The presence of the reactive bromoacetyl group suggests that these compounds could act as irreversible inhibitors of key signaling proteins in cancer cells.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several quinoline and quinolone-based compounds have been identified as inhibitors of this pathway.[7][8][9] The this compound scaffold could potentially target key kinases in this pathway, such as PI3K, Akt, or mTOR, through covalent modification of cysteine residues in their active sites.

dot

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. mediresonline.org [mediresonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Analytical Characterization of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a quinolinone derivative of significant interest in medicinal chemistry and drug development due to its potential as a versatile intermediate for the synthesis of various biologically active compounds. The presence of a reactive bromoacetyl group provides a key handle for further chemical modifications, enabling the exploration of structure-activity relationships. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental data for this specific molecule, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | Singlet | 1H | N-H (amide) |

| ~7.8 | Doublet | 1H | Ar-H (H-5) |

| ~7.7 | Doublet of doublets | 1H | Ar-H (H-7) |

| ~7.0 | Doublet | 1H | Ar-H (H-8) |

| ~4.5 | Singlet | 2H | -COCH₂Br |

| ~2.9 | Triplet | 2H | -CH₂- (Position 4) |

| ~2.6 | Triplet | 2H | -CH₂- (Position 3) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (keto) |

| ~170 | C=O (amide) |

| ~145 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-C (quaternary) |

| ~116 | Ar-CH |

| ~35 | -COCH₂Br |

| ~30 | -CH₂- (Position 4) |

| ~25 | -CH₂- (Position 3) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (amide) |

| ~1680 | Strong | C=O Stretch (α-bromo ketone) |

| ~1660 | Strong | C=O Stretch (amide) |

| ~1600, ~1480 | Medium | C=C Stretch (aromatic) |

| ~1200 | Medium | C-N Stretch |

| ~650 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]+•, [M+2]+• | Molecular ion peaks with ~1:1 ratio, characteristic of a bromine-containing compound. |

| [M-Br]+ | Fragment ion corresponding to the loss of a bromine atom. |

| [M-CH₂Br]+ | Fragment ion corresponding to the loss of the bromo-methyl group. |

| [M-COCH₂Br]+ | Fragment ion corresponding to the loss of the bromoacetyl group. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a blank KKBr pellet and subtract it from the sample spectrum.[1][2]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[3]

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) should be clearly visible for bromine-containing fragments.[5]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a quinolinone derivative.

Caption: General workflow for synthesis and characterization.

References

The Diverse Biological Activities of Quinolinone Scaffolds: A Technical Guide for Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological landscape of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, neuroprotective, and cardiovascular effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Quinolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.

A significant number of quinolinone-based compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a primary target for many chemotherapeutic agents.[1][2] Furthermore, these compounds can arrest the cell cycle at various phases, preventing the uncontrolled proliferation that is a hallmark of cancer.[3] Other anticancer mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and the disruption of cancer cell migration and invasion.[1][4]

Quantitative Anticancer Data

The anticancer efficacy of various quinolinone derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values of selected quinolinone derivatives against various cancer cell lines.

| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative | MGC-803 (Gastric Cancer) | 1.38 | |

| Quinoline-Chalcone Derivative | HCT-116 (Colon Cancer) | 5.34 | |

| Quinoline-Chalcone Derivative | MCF-7 (Breast Cancer) | 5.21 | |

| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | |

| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | L1210 (Leukemia) | 5.8 | [3] |

| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | K562 (Leukemia) | >50 | [3] |

| Podophyllotoxin-chalcone conjugate (quinolone-chalcone-linked) | A-549 (Lung Cancer) | 2.2 - 15.4 | [5] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | 3.35 | [5] |

| 91b1 | A549 (Lung) | 15.38 µg/mL | |

| 91b1 | AGS (Gastric) | 4.28 µg/mL | |

| 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | |

| 91b1 | KYSE450 (Esophageal) | 1.83 µg/mL |

Signaling Pathways in Anticancer Activity

A primary target for many quinolinone-based anticancer agents is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell growth, proliferation, and survival. Dysregulation of the EGFR pathway is a common feature in many cancers. Quinolinone derivatives can act as inhibitors of EGFR, blocking these downstream signals and thereby inducing apoptosis and reducing cancer cell proliferation.

Quinolinone derivatives can induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by intracellular stress and involves the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria. The extrinsic pathway is triggered by external signals through death receptors on the cell surface. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromoacetyl group at the 6-position of the 3,4-dihydro-1H-quinoline-2-one core creates a molecule with significant potential as a covalent inhibitor. This reactive electrophilic moiety is designed to form a stable, irreversible bond with nucleophilic residues, most notably cysteine, within the active or allosteric sites of target proteins. While direct biological data for 6-(2-bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is not yet available in public literature, its structural features strongly suggest potential therapeutic applications in oncology and infectious diseases through the irreversible inhibition of key cellular targets. This technical guide outlines a comprehensive strategy for the identification and validation of its potential therapeutic targets, leveraging established methodologies in chemoproteomics, biochemistry, and cell biology.

Introduction: The Promise of a Covalent Quinolinone Derivative

The quinoline and quinolinone ring systems are present in a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimicrobial. Their planar structure allows for effective interaction with the active sites of various enzymes. The 3,4-dihydro-1H-quinoline-2-one core provides a rigid scaffold that can be functionalized to achieve target specificity and desired physicochemical properties.

The key to the therapeutic potential of this compound lies in its bromoacetyl "warhead." This electrophilic group is a known reactive moiety for covalent drug design. Covalent inhibitors offer distinct advantages, including:

-

Increased potency and duration of action: By forming an irreversible bond, the inhibitor can permanently inactivate its target, leading to a prolonged pharmacological effect that is not dependent on the drug's pharmacokinetic profile.

-

High specificity: Targeting a unique, accessible nucleophile (like a non-conserved cysteine residue) can lead to exquisite selectivity for the intended target over other related proteins.

-

Overcoming drug resistance: Covalent inhibition can be effective against targets that have developed resistance to reversible inhibitors through mutations that decrease binding affinity.

Given the known activities of related quinolinone derivatives, the primary hypothesized therapeutic areas for this compound are oncology and infectious diseases. Potential target classes include, but are not limited to, protein kinases and bacterial topoisomerases.

Hypothesized Therapeutic Target Classes

Protein Kinases (Oncology)

The human kinome, comprising over 500 protein kinases, is a major focus of drug discovery, particularly in oncology. Many quinoline-based molecules have been developed as potent kinase inhibitors.[1] The bromoacetyl group of this compound can covalently target cysteine residues present in the active site or nearby allosteric pockets of various kinases, leading to irreversible inhibition of their catalytic activity and downstream signaling pathways that drive cancer cell proliferation and survival.

Bacterial DNA Gyrase and Topoisomerase IV (Infectious Diseases)

Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, repair, and recombination. While classic quinolones act as non-covalent inhibitors, the introduction of a covalent warhead could represent a novel mechanism to overcome growing antibiotic resistance. The quinolinone core could guide the molecule to the enzyme's active site, where the bromoacetyl group could then form a covalent bond, permanently disabling the enzyme.

Data Presentation: Representative Quantitative Data of Related Compounds

As no specific data for this compound is available, the following tables present representative quantitative data from structurally related quinolinone derivatives and known covalent inhibitors to provide a benchmark for potential efficacy.

Table 1: Anticancer Activity of Representative Quinolinone Derivatives

| Compound/Drug | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Reference |

| Gefitinib | H3255 (NSCLC) | Proliferation | 0.003 | [1] |

| Gefitinib | PC-9 (NSCLC) | Proliferation | 0.077 | [1] |

| Quinoline Derivative 3j | MCF-7 (Breast) | Growth Inhibition | N/A (82.9% inhibition) | [4] |

| Quinolinone-Triazole Hybrid 5a | A549 (Lung) | Cytotoxicity | >50 | [5] |

| Quinolinone-Triazole Hybrid 5a | A375 (Melanoma) | Cytotoxicity | >50 | [5] |

| Quinoline Derivative 4c | K-562 (Leukemia) | Growth Inhibition | 7.72 | [6] |

| Quinoline Derivative 4c | HOP-92 (NSCLC) | Growth Inhibition | 2.37 | [6] |

Table 2: Kinase Inhibitory Activity of Representative Compounds

| Inhibitor | Kinase Target | Assay Type | IC50 (nM) | Reference |

| Ibrutinib (covalent) | BTK | Biochemical | 0.5 | [7][8][9][10] |

| Ibrutinib (covalent) | BTK (autophosphorylation) | Cellular | 11 | [7][10] |

| Gefitinib | EGFR | Biochemical | 33 | [11] |

| Quinolinone Derivative 27 | c-Met | Biochemical | 19 | [12] |

| Quinolinone Derivative 29 | c-Met | Biochemical | 0.59 | [13] |

| Quinoline Hybrid 5b | PIM-1 | Biochemical | 0.095 (µM) | [14] |

Table 3: Antibacterial Activity of Representative Quinolone Antibiotics

| Antibiotic | Bacterial Target | Bacterial Strain | IC50 (µM or µg/mL) | Reference |

| Ciprofloxacin | DNA Gyrase | E. coli | 0.6 µM | [15] |

| Ciprofloxacin | DNA Gyrase | N. gonorrhoeae | 0.39 µM | [16] |

| Ciprofloxacin | Topoisomerase IV | S. aureus | 3.0 µM | [17] |

| Sitafloxacin | DNA Gyrase | E. faecalis | 1.38 µg/mL | [18] |

| Sitafloxacin | Topoisomerase IV | E. faecalis | 1.42 µg/mL | [18] |

| Gyramide Analog | DNA Gyrase | E. coli | 47-170 nM | [19] |

Experimental Protocols for Target Identification and Validation

The following section details a comprehensive, multi-step approach to identify and validate the therapeutic targets of this compound.

Phase 1: Global Target Identification using Chemoproteomics

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors on a proteome-wide scale. This involves synthesizing a probe version of the compound of interest.

4.1.1. Synthesis of a "Clickable" Alkyne-Tagged Probe

To enable target identification, a derivative of this compound is synthesized with a terminal alkyne group. This modification should be placed on a part of the molecule that is least likely to interfere with its binding to target proteins.

4.1.2. Experimental Protocol: Competitive ABPP for Target Identification

-

Cell Culture and Treatment: Culture relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) or bacterial cultures (E. coli, S. aureus) to mid-log phase. Treat the cells/bacteria with either DMSO (vehicle control) or a molar excess of the parent compound, this compound, for 1-2 hours. This step allows the parent compound to bind to its targets.

-

Probe Labeling: Add the alkyne-tagged probe to all samples and incubate for a further 1 hour. The probe will label any target proteins whose binding sites are not already occupied by the parent compound.

-

Cell Lysis: Harvest and lyse the cells/bacteria in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-tagged proteins.

-

Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to pull down the biotinylated proteins from the cell lysates.

-

On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in the DMSO-treated sample versus the parent compound-treated sample. Proteins that are significantly less abundant in the parent compound-treated sample are considered potential targets, as their binding sites were blocked by the parent compound, preventing probe labeling and pulldown.

References

- 1. researchgate.net [researchgate.net]

- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]

- 10. Ibrutinib | PCI-32765 | BTK inhibitor | TargetMol [targetmol.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - MedChemComm (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one Interactions: A Technical Guide

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one, a derivative of this class, presents an interesting candidate for therapeutic development. The presence of a bromoacetyl group suggests potential for covalent interactions with biological targets, making in silico modeling a crucial first step to elucidate its mechanism of action, identify potential protein targets, and predict its binding affinity.

This technical guide provides a comprehensive overview of the core computational methodologies for investigating the interactions of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols for key in silico experiments, structured data presentation, and visual representations of workflows and potential signaling pathways.

Potential Biological Targets and Therapeutic Areas

While direct experimental data for this compound is limited, the biological activities of structurally related quinolinone derivatives can inform the selection of potential protein targets for in silico investigation. Quinolinone derivatives have been reported to exhibit a range of biological effects, suggesting several potential therapeutic avenues.

-

Anticancer Activity: Many quinolinone and quinazolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] This suggests that potential targets could include proteins involved in cell cycle regulation, signal transduction, or DNA replication. Examples of such targets include cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and topoisomerases.[4]

-

Antimicrobial Activity: The quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Therefore, these bacterial enzymes represent high-priority targets for in silico modeling to assess the potential antibacterial efficacy of the compound.

-

Enzyme Inhibition: The general reactivity of the bromoacetyl group makes it a candidate for inhibiting enzymes with nucleophilic residues (such as cysteine or histidine) in their active sites. A broad range of enzymes could therefore be considered as potential targets.

In Silico Experimental Protocols

A typical in silico workflow to investigate the interaction of a small molecule like this compound with a protein target involves several key steps, from preparation of the molecules to detailed simulations and analysis.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in virtual screening and for generating an initial model of the protein-ligand complex.[5]

Protocol:

-

Ligand Preparation:

-

The 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

-

The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

-

Appropriate protonation states at physiological pH (7.4) are assigned.

-

-

Protein Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

All non-essential water molecules and co-ligands are removed.

-

Hydrogen atoms are added to the protein structure, and protonation states of ionizable residues are assigned.

-

The protein structure is energetically minimized to relieve any steric clashes.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

A docking algorithm (e.g., AutoDock Vina, GOLD) is used to systematically search for the optimal binding pose of the ligand within the defined grid box.

-

The docking process generates multiple binding poses, which are then scored based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential covalent bonds).

-

The docking scores are used to rank the binding affinity of the compound for the target protein.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a solvated environment.[6]

Protocol:

-

System Setup:

-

The best-ranked docked pose of the this compound-protein complex is used as the starting structure.

-

The complex is placed in a periodic box of explicit solvent (e.g., water molecules).

-

Counter-ions are added to neutralize the system.

-

-

Simulation Parameters:

-

A force field (e.g., AMBER, GROMACS) is assigned to describe the atomic interactions.[6]

-

The system is subjected to energy minimization to remove any unfavorable contacts.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production Run:

-

A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the protein-ligand complex.

-

-

Trajectory Analysis:

-

The trajectory from the MD simulation is analyzed to assess the stability of the complex, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify persistent interactions.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be performed to provide a more accurate estimation of the binding affinity.

-

Data Presentation

The quantitative data generated from in silico modeling studies are best presented in a tabular format for clear comparison. The following table provides an illustrative example of the type of data that would be collected.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues |

| Hypothetical Target 1 (e.g., EGFR Kinase Domain) | -8.5 | -45.2 ± 3.1 | Cys797, Met793, Leu718 |

| Hypothetical Target 2 (e.g., Bacterial DNA Gyrase) | -7.9 | -38.7 ± 2.5 | Asp73, Gly77, Ser122 |

| Hypothetical Target 3 (e.g., CDK2) | -8.1 | -41.5 ± 2.8 | Cys83, Leu134, Ile10 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex computational workflows and biological signaling pathways. The following diagrams were created using the Graphviz DOT language.

Caption: A workflow for the in silico modeling of ligand-protein interactions.

Caption: A hypothetical signaling pathway potentially inhibited by the compound.

Conclusion

While experimental data on this compound is not yet available, in silico modeling provides a powerful and efficient approach to generate initial hypotheses about its biological activity and mechanism of action. The protocols and workflows detailed in this guide offer a robust framework for researchers to begin investigating the therapeutic potential of this and other novel quinolinone derivatives. The combination of molecular docking and molecular dynamics simulations can effectively guide further experimental validation, accelerating the drug discovery process.

References

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. benchchem.com [benchchem.com]

Technical Guide: 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinolin-2-one (CAS 70639-82-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and suppliers of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one. It also explores its prospective applications in research, particularly as a covalent modifier, based on the reactivity of its functional groups and the biological activities of structurally related compounds.

Core Chemical Properties

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinolin-2-one is a substituted quinolinone derivative. The presence of a bromoacetyl group makes it a reactive electrophile, suggesting its utility as an alkylating agent in chemical biology and drug discovery for forming covalent bonds with nucleophilic residues in proteins.

| Property | Value |

| CAS Number | 70639-82-6 |

| IUPAC Name | 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one |

| Synonyms | 6-(Bromoacetyl)-2-oxo-1,2,3,4-tetrahydroquinoline, 6-(2-Bromoacetyl)-3,4-dihydroquinolin-2(1H)-one[1] |

| Molecular Formula | C₁₁H₁₀BrNO₂[1] |

| Molecular Weight | 268.11 g/mol [1] |

| Appearance | Light pink solid |

| Storage Temperature | 2-8°C[1] |

Physicochemical Data

| Property | Predicted Value |

| Boiling Point | 469.6 ± 45.0 °C (Predicted)[1] |

| Density | 1.545 ± 0.06 g/cm³ (Predicted)[1] |

| pKa | 14.04 ± 0.20 (Predicted)[1] |

Synthesis Protocol

While specific literature detailing the synthesis of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one is not abundant, a plausible and efficient synthetic route involves the bromination of the corresponding acetyl derivative. The following protocol is adapted from established methods for the bromination of related acetyl-quinolinone scaffolds.[2][3]

Step 1: Synthesis of 6-acetyl-3,4-dihydro-1H-quinolin-2-one (Precursor)

The precursor can be synthesized via a Friedel-Crafts acylation of 3,4-dihydro-1H-quinolin-2-one.

Materials:

-

3,4-dihydro-1H-quinolin-2-one

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

Procedure:

-

Suspend 3,4-dihydro-1H-quinolin-2-one in dry DCM in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the suspension with stirring.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 6-acetyl-3,4-dihydro-1H-quinolin-2-one.

Step 2: Bromination of 6-acetyl-3,4-dihydro-1H-quinolin-2-one

This step introduces the bromine atom to the acetyl group.

Materials:

-

6-acetyl-3,4-dihydro-1H-quinolin-2-one

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (catalyst)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

-

Dissolve 6-acetyl-3,4-dihydro-1H-quinolin-2-one in dry carbon tetrachloride in a round-bottom flask.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the succinimide byproduct.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one.

Potential Applications in Research

The chemical structure of 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one suggests its primary utility as a tool for covalent modification of biological macromolecules. The bromoacetyl moiety is a well-known electrophilic warhead that can react with nucleophilic amino acid residues on proteins, such as cysteine, histidine, and lysine, to form a stable covalent bond.[4] This makes it a valuable compound for:

-

Enzyme Inhibition: Covalently modifying active site residues to irreversibly inhibit enzyme function.

-

Protein-Protein Interaction (PPI) Modulation: Targeting specific residues at the interface of protein complexes to either disrupt or stabilize interactions.

-

Chemical Probe Development: Incorporating tags (e.g., fluorophores, biotin) into the quinolinone scaffold would allow for the labeling and identification of protein targets.

The quinolinone core itself is a "privileged scaffold" in medicinal chemistry, with many derivatives exhibiting a range of biological activities, including anticancer and antimicrobial effects.[5] Therefore, this compound could also serve as a starting point for the development of targeted covalent therapeutics.

Suppliers

A number of chemical suppliers offer 6-(2-bromoacetyl)-3,4-dihydro-1H-quinolin-2-one. It is recommended to request certificates of analysis to ensure purity.

| Supplier |

| J & K SCIENTIFIC LTD.[1] |

| Meryer (Shanghai) Chemical Technology Co., Ltd.[1] |

| Wuhan ariel chemical Co., LTD.[1] |

| Wuhan Kaymke Chemical Co., Ltd.[1] |

| AstaTech (Chengdu) Pharma. Co., Ltd.[1] |

Safety Information

As with any bromoacetyl-containing compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 6-(2-BROMO-ACETYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS#: 70639-82-6 [amp.chemicalbook.com]

- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Covalent Labeling of Proteins with 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent labeling is a powerful technique for elucidating protein function, structure, and interactions. The reagent 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is an electrophilic probe designed for the specific covalent modification of proteins. This compound contains a bromoacetyl group, which is a reactive moiety that selectively forms a stable thioether bond with the sulfhydryl (thiol) group of cysteine residues under mild reaction conditions.[1][2] This site-specific modification allows for the introduction of a quinolinone-based tag onto a protein of interest, enabling a variety of downstream applications, including protein identification, quantification, and structural analysis.

The quinolinone core structure is found in various biologically active molecules and can serve as a scaffold for the development of chemical probes and potential therapeutics.[3][4][5] By covalently attaching this moiety to a target protein, researchers can investigate its role in cellular processes and signaling pathways. This document provides a detailed protocol for the covalent labeling of proteins with this compound, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Chemical Principle

The covalent labeling of proteins with this compound relies on the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic bromoacetyl group of the labeling reagent. This reaction, known as alkylation, results in the formation of a stable thioether linkage. The reaction is most efficient at a neutral to slightly alkaline pH, where the thiol group is in its more nucleophilic thiolate form.

Quantitative Data Summary

The efficiency of protein labeling can be assessed using various analytical techniques. The following table summarizes representative data from a typical labeling experiment and should be used as a guideline for optimizing the labeling of a specific protein of interest.

| Parameter | Method | Representative Result |

| Protein Concentration | BCA Assay | 1-5 mg/mL |

| Molar Ratio (Reagent:Protein) | - | 10:1 to 20:1 |

| Reaction Time | - | 2-4 hours at room temperature or overnight at 4°C |

| Reaction Temperature | - | 25°C (Room Temperature) or 4°C |

| Labeling Efficiency | SDS-PAGE / Mass Spectrometry | > 90% |

| Stoichiometry of Labeling | Mass Spectrometry (e.g., ESI-MS) | 1 label per accessible cysteine |

| Purity of Labeled Protein | Size-Exclusion Chromatography (SEC-HPLC) | > 95% |

| Yield of Labeled Protein | UV-Vis Spectroscopy (A280) | > 75% recovery |

Experimental Protocols

This section provides a detailed protocol for the covalent labeling of a protein with this compound.

Materials:

-

Protein of interest (containing at least one accessible cysteine residue)

-

This compound

-

Labeling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

-

Reducing Agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) (optional)

-

Quenching Reagent (e.g., Dithiothreitol (DTT) or 2-mercaptoethanol)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting columns (e.g., spin columns or size-exclusion chromatography)

Protocol:

-

Protein Preparation:

-

Dissolve the protein of interest in the labeling buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues for labeling, add a 5- to 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[2]

-

Remove the excess reducing agent using a desalting column equilibrated with the labeling buffer.

-

-

Labeling Reagent Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM stock solution of the labeling reagent to the protein solution.[1][2] The optimal molar ratio should be determined empirically for each protein.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[1][2] Protect the reaction from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as DTT or 2-mercaptoethanol to a final concentration of 10-20 mM to consume any unreacted bromoacetyl groups.[1]

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography or by using a desalting spin column.[2] Equilibrate the column with a suitable storage buffer (e.g., PBS).

-

-

Characterization and Storage:

-

Confirm successful labeling by techniques such as SDS-PAGE (which may show a shift in molecular weight), and mass spectrometry to determine the stoichiometry of labeling.[1]

-

Determine the final concentration of the labeled protein using a standard protein assay (e.g., BCA assay).

-

Store the purified labeled protein at -20°C or -80°C.

-

Visualizations

Diagrams of Experimental Workflow and Reaction Mechanism:

Caption: Experimental workflow for covalent protein labeling.

Caption: Reaction of the bromoacetyl group with a cysteine thiol.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Screening of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3,4-dihydro-1H-quinoline-2-one (hydrocarbostyril) scaffold is a key pharmacophore in numerous biologically active molecules. Functionalization at the 6-position with a bromoacetyl group introduces a reactive electrophilic site, making these derivatives valuable intermediates for the synthesis of a diverse library of compounds for high-throughput screening. The bromoacetyl moiety can readily react with various nucleophiles, allowing for the generation of novel molecules with potential therapeutic applications, particularly as kinase inhibitors.

These application notes provide a detailed protocol for the synthesis of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one and subsequent screening methodologies to evaluate its potential as an anticancer agent, with a focus on kinase inhibition.

Synthesis of this compound

The synthesis of the target compound is proposed via a two-step process starting from 3,4-dihydro-1H-quinoline-2-one:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the 6-position of the quinolinone ring.

-

Alpha-Bromination: Bromination of the methyl group of the acetyl moiety to yield the final bromoacetyl derivative.

Experimental Protocols

Step 1: Synthesis of 6-Acetyl-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

This procedure is based on the Friedel-Crafts acylation of an aromatic ring.

-

Materials:

-

3,4-dihydro-1H-quinoline-2-one

-

Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or Nitrobenzene as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Ice

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydro-1H-quinoline-2-one (1 equivalent) in the chosen solvent (e.g., Dichloromethane).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3 equivalents) portion-wise, ensuring the temperature remains low.

-

To this suspension, add acetyl chloride (1.1 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 6-acetyl-3,4-dihydro-1H-quinolin-2-one.

-

Step 2: Synthesis of this compound (Target Compound)

This procedure describes the alpha-bromination of the acetyl group.

-

Materials:

-

6-Acetyl-3,4-dihydro-1H-quinolin-2-one (Intermediate 1)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid or Dioxane as solvent

-

Catalytic amount of a radical initiator (e.g., benzoyl peroxide) if using NBS.

-

-

Procedure:

-

Dissolve 6-acetyl-3,4-dihydro-1H-quinolin-2-one (1 equivalent) in glacial acetic acid or dioxane in a round-bottom flask.[1]

-

Slowly add a solution of bromine (1.1 equivalents) in the same solvent to the reaction mixture at room temperature with stirring.[1] Alternatively, NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide can be used.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water to remove any acid, and then dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Data Presentation: Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 6-Acetyl-3,4-dihydro-1H-quinolin-2-one | C₁₁H₁₁NO₂ | 189.21 | 70-85 | Off-white solid |

| This compound | C₁₁H₁₀BrNO₂ | 268.11 | 65-80 | Pale yellow solid |

Note: Yields are representative and may vary based on reaction scale and optimization.

Screening of this compound Derivatives

The synthesized bromoacetyl quinolinone derivatives are prime candidates for screening as anticancer agents, particularly as inhibitors of protein kinases that are often dysregulated in cancer.

Experimental Protocols for Screening

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Normal human cell line (e.g., MCF-10A) for selectivity assessment

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized quinolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the old medium with fresh medium containing various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ (concentration that inhibits 50% of cell growth) values.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against specific protein kinases (e.g., EGFR, PI3K).

-

Materials:

-

Recombinant human kinases (e.g., EGFR, PI3Kα)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Synthesized quinolinone derivatives (dissolved in DMSO)

-

A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at a controlled temperature.

-

Stop the reaction and measure the kinase activity using a detection reagent as per the manufacturer's instructions (e.g., by quantifying the amount of ADP produced).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

Data Presentation: Biological Activity

Table 1: In Vitro Cytotoxicity of Quinolinone Derivatives

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |

| Derivative 1 | R = H | MCF-7 | Data to be generated | Calculated value |

| Derivative 2 | R = CH₃ | MCF-7 | Data to be generated | Calculated value |

| Derivative 3 | R = C₂H₅ | MCF-7 | Data to be generated | Calculated value |

| Derivative 1 | R = H | A549 | Data to be generated | Calculated value |

| Derivative 2 | R = CH₃ | A549 | Data to be generated | Calculated value |

| Derivative 3 | R = C₂H₅ | A549 | Data to be generated | Calculated value |

*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for a normal cell line to the IC₅₀ value for a cancer cell line.

Table 2: In Vitro Kinase Inhibitory Activity of Quinolinone Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) |

| Derivative 1 | EGFR | Data to be generated |

| Derivative 2 | EGFR | Data to be generated |

| Derivative 3 | EGFR | Data to be generated |

| Derivative 1 | PI3Kα | Data to be generated |

| Derivative 2 | PI3Kα | Data to be generated |

| Derivative 3 | PI3Kα | Data to be generated |

Visualizations

Synthetic Workflow

Caption: Synthetic route for this compound.

Proposed Signaling Pathway Inhibition

Quinolinone derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K pathways. The bromoacetyl group can act as a covalent binder to cysteine residues in the active site of certain kinases.

Caption: Proposed inhibition of the EGFR/PI3K/Akt signaling pathway by quinolinone derivatives.

References

Application Notes and Protocols for the Reaction of 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one with Cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of cysteine residues is a fundamental reaction in chemical biology and drug development, enabling the site-specific modification of peptides and proteins.[1][2][3][4] The thiol group of cysteine is highly nucleophilic, making it a prime target for electrophilic reagents.[3][5] One such class of reagents is α-haloacetyl compounds, such as 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one. This compound can be used to introduce a quinolinone moiety onto cysteine-containing molecules, forming a stable thioether bond.[3] This modification can serve various purposes, including the development of novel therapeutic agents, the introduction of fluorescent or affinity labels for proteomics studies, and the generation of antibody-drug conjugates.

These application notes provide a detailed experimental procedure for the reaction of this compound with cysteine. The protocol is based on established principles of cysteine S-alkylation.[1][6][7][8]

Reaction Principle

The core of the experimental procedure is the S-alkylation of the cysteine thiol group by the bromoacetyl derivative of quinolinone. The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable carbon-sulfur bond.

Experimental Protocols

Materials and Reagents

-

This compound

-

L-Cysteine

-

Sodium bicarbonate (NaHCO₃)

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Deionized water

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

pH meter

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

-

Nuclear magnetic resonance (NMR) spectrometer

Protocol 1: Reaction of this compound with Cysteine

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer solution (pH 7.5) by mixing appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in deionized water.

-

Prepare a 10 mM solution of this compound in DMF.

-

Prepare a 12 mM solution of L-cysteine in the 100 mM phosphate buffer (pH 7.5).

-

-

Reaction Setup:

-

In a clean, dry round-bottom flask, add the L-cysteine solution.

-

While stirring, slowly add the this compound solution to the cysteine solution to achieve a final molar ratio of approximately 1:1.2 (quinolinone derivative to cysteine).

-

-

Reaction Conditions:

-

Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.

-

Protect the reaction mixture from light to prevent potential side reactions.[6]

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by reverse-phase HPLC. Take small aliquots of the reaction mixture at different time points (e.g., 0, 30, 60, and 120 minutes), quench with an equal volume of 1% TFA in water, and analyze by HPLC.

-

-

Work-up and Purification:

-

Once the reaction is complete (as determined by HPLC), the product can be purified using preparative reverse-phase HPLC.

-

Use a suitable C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the desired product.

-

Lyophilize the purified fractions to obtain the final product as a solid.

-

Protocol 2: Characterization of the Product

-

Mass Spectrometry:

-

Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to verify the expected molecular weight of the conjugate.

-

-

NMR Spectroscopy:

-

Further structural confirmation can be obtained by ¹H and ¹³C NMR spectroscopy. Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectra.

-

Data Presentation

The following tables summarize typical experimental parameters and expected analytical data for the reaction product.

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 eq | |

| L-Cysteine | 1.2 eq | A slight excess of cysteine can help drive the reaction to completion. |

| Solvent | Phosphate Buffer (100 mM, pH 7.5) with DMF | DMF is used to dissolve the quinolinone derivative. |

| Temperature | Room Temperature (20-25°C) | Higher temperatures may increase the rate of side reactions.[6] |

| Reaction Time | 2 hours | Monitor by HPLC to determine the optimal time. |

| Expected Yield | 70-90% | Yields can vary based on purification efficiency. |

| Purity (post-HPLC) | >95% |

Table 2: Analytical Characterization Data for the Product

| Analysis Method | Expected Result |

| ESI-MS | [M+H]⁺ = 309.095 g/mol |

| ¹H NMR (DMSO-d₆, δ) | Peaks corresponding to both the quinolinone and cysteine moieties, with a characteristic upfield shift of the methylene protons adjacent to the sulfur. |

| ¹³C NMR (DMSO-d₆, δ) | Signals confirming the presence of all carbon atoms in the conjugated structure. |

| HPLC Retention Time | Dependent on the specific HPLC conditions, but will be distinct from the starting materials. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of the cysteine-quinolinone conjugate.

Reaction Scheme

Caption: General reaction scheme for the S-alkylation of cysteine.

References

- 1. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lab.rockefeller.edu [lab.rockefeller.edu]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one in Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

6-(2-Bromoacetyl)-3,4-dihydro-1H-quinoline-2-one is a bifunctional molecule featuring a quinolinone core and a reactive bromoacetyl group. The quinolinone scaffold is found in numerous biologically active compounds, suggesting its potential to interact with various protein targets. The bromoacetyl group is a potent and well-characterized electrophilic moiety that can form stable covalent bonds with nucleophilic amino acid residues such as cysteine, histidine, and lysine. This dual characteristic makes this compound an excellent candidate for use as a ligand in affinity chromatography, particularly for the covalent capture and identification of interacting proteins, a process often referred to as "target fishing" or activity-based protein profiling.

By immobilizing this compound onto a solid support, researchers can create a specialized affinity resin. This resin can be used to selectively capture and isolate proteins that bind to the quinolinone core. The subsequent covalent bond formation via the bromoacetyl group ensures a stable interaction, allowing for stringent washing conditions to remove non-specific binders and leading to a highly enriched population of target proteins.

Principle of Application

The application of this compound in affinity chromatography relies on a two-step interaction mechanism:

-